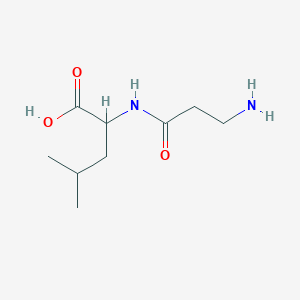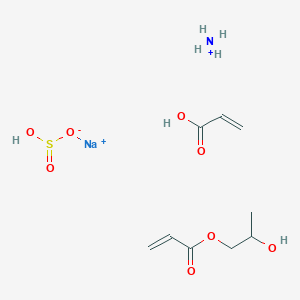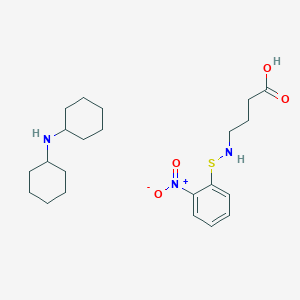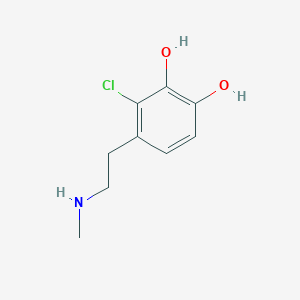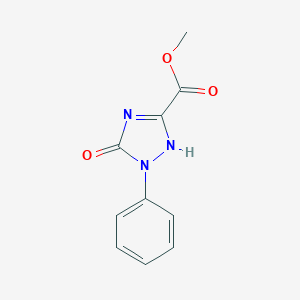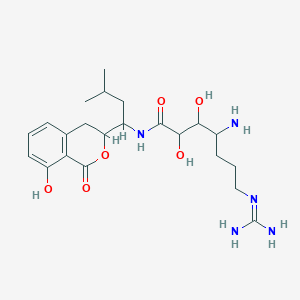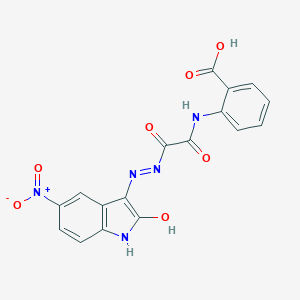
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin, also known as 5,6-DHT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of serotonin and has been found to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying the function of the serotonergic system in the brain. This compound has been used to selectively destroy serotonergic neurons in animal models, which has allowed researchers to study the effects of serotonin depletion on behavior and physiology.
Wirkmechanismus
The mechanism of action of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin involves the selective destruction of serotonergic neurons. This compound is taken up by serotonergic neurons and is converted into a neurotoxic metabolite. This metabolite then damages the neuron, leading to its destruction. This selective destruction of serotonergic neurons allows researchers to study the effects of serotonin depletion on behavior and physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to the depletion of serotonin in the brain. This depletion has been shown to have a range of effects on behavior and physiology. For example, serotonin depletion has been shown to affect mood, anxiety, aggression, and sleep. It has also been linked to changes in appetite, body temperature, and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin in lab experiments is its selectivity for serotonergic neurons. This allows researchers to selectively study the effects of serotonin depletion on behavior and physiology. However, there are also some limitations to using this compound. For example, the effects of serotonin depletion may vary depending on the animal model used, the dose of this compound administered, and the timing of the administration.
Zukünftige Richtungen
There are many future directions for research on 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin. One area of interest is the role of serotonin in the development and progression of neurological disorders such as depression, anxiety, and Parkinson's disease. Another area of interest is the potential use of this compound as a therapeutic tool for these disorders. Additionally, further research is needed to better understand the mechanisms underlying the effects of serotonin depletion on behavior and physiology.
Synthesemethoden
The synthesis of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin involves the reaction of serotonin with formaldehyde and sodium borohydride. This reaction results in the formation of this compound, which can be purified using various chromatography techniques. The purity of the compound can be confirmed using spectroscopy methods such as NMR and IR.
Eigenschaften
CAS-Nummer |
108149-68-4 |
|---|---|
Molekularformel |
C13H16N2O2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15) |
InChI-Schlüssel |
LYRNYBCBYWDTIF-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
Kanonische SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
Andere CAS-Nummern |
108149-68-4 |
Synonyme |
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer 2-DTMI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





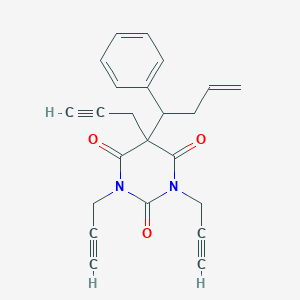
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
